Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate
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Overview
Description
Oxazine 4 perchlorate is a synthetic organic compound belonging to the oxazine family of dyes. It is known for its vibrant green color and is primarily used in fluorescence imaging and as a laser dye. The compound’s chemical structure includes a phenoxazin-5-ium core with ethylamino and dimethyl substituents, making it highly fluorescent and suitable for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazine 4 perchlorate typically involves the reaction of phenoxazine derivatives with perchloric acid. One common method includes the condensation of 3,7-bis(ethylamino)-2,8-dimethylphenoxazin-5-ium with perchloric acid under controlled conditions to yield oxazine 4 perchlorate .
Industrial Production Methods
Industrial production of oxazine 4 perchlorate often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Oxazine 4 perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, which can be further utilized in different applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of oxazine 4 perchlorate involves its ability to fluoresce under specific wavelengths of light. The compound absorbs light energy and re-emits it at a different wavelength, making it highly visible under fluorescence microscopy. This property is due to the electronic transitions within the phenoxazin-5-ium core, which are influenced by the ethylamino and dimethyl substituents .
Comparison with Similar Compounds
Similar Compounds
Oxazine 750 perchlorate: Another oxazine dye with similar fluorescence properties but different substituents.
1,4-Oxazine: A simpler oxazine compound with different chemical properties and applications.
Uniqueness
Oxazine 4 perchlorate is unique due to its specific substituents, which enhance its fluorescence intensity and make it particularly suitable for biological and medical applications. Its ability to form stable dimers in solution further distinguishes it from other oxazine dyes .
Properties
CAS No. |
48193-79-9 |
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Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-ethyl-7-ethylimino-2,8-dimethylphenoxazin-3-amine |
InChI |
InChI=1S/C18H21N3O/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17/h7-10,19H,5-6H2,1-4H3 |
InChI Key |
PWLZRLVLUJPWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=NCC)C=C3O2)C |
physical_description |
Shiny green powder; [Acros Organics MSDS] |
Origin of Product |
United States |
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